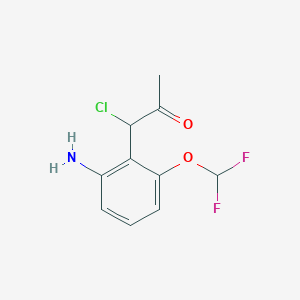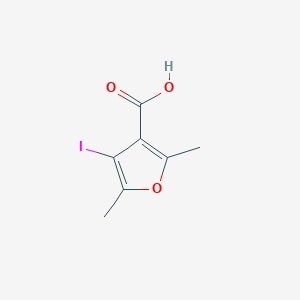
4-Iodo-2,5-dimethylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2,5-dimethylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H7IO3 and a molecular weight of 266.03315 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom, making it a halogenated furan derivative
Preparation Methods
The synthesis of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid typically involves halogenation and carboxylation reactions. One common method is the iodination of 2,5-dimethylfuran followed by carboxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Iodo-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 2,5-dimethylfuran-3-carboxylic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, leading to the synthesis of more complex organic molecules .
Scientific Research Applications
4-Iodo-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products
Mechanism of Action
The mechanism of action of 4-Iodo-2,5-dimethylfuran-3-carboxylic acid involves its interaction with molecular targets through its iodine atom and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to enzymes and receptors. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4-Iodo-2,5-dimethylfuran-3-carboxylic acid can be compared with other halogenated furan derivatives, such as:
- 2-Iodo-5-methylfuran-3-carboxylic acid
- 4-Bromo-2,5-dimethylfuran-3-carboxylic acid
- 4-Chloro-2,5-dimethylfuran-3-carboxylic acid
These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of iodine in this compound makes it unique due to the specific chemical properties imparted by the iodine atom .
Properties
Molecular Formula |
C7H7IO3 |
|---|---|
Molecular Weight |
266.03 g/mol |
IUPAC Name |
4-iodo-2,5-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H7IO3/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) |
InChI Key |
OTYFBNDMFRKOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


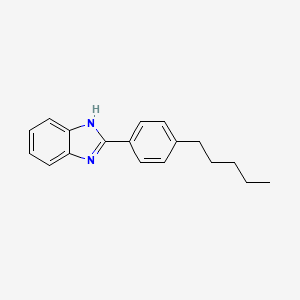

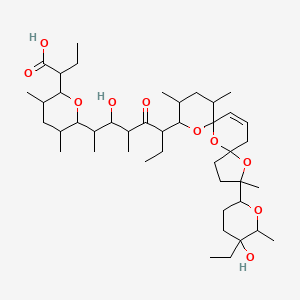
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
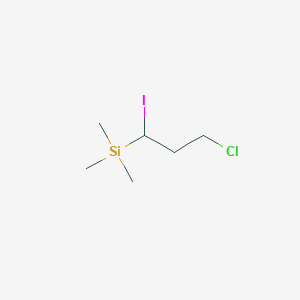
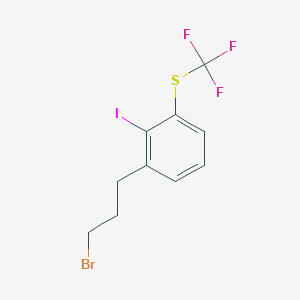
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
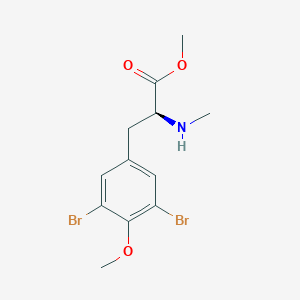
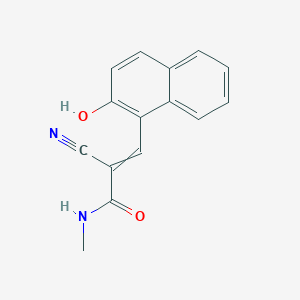
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
